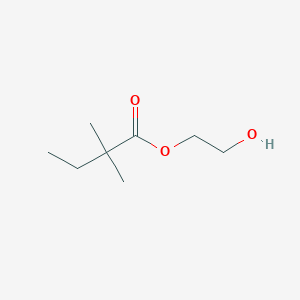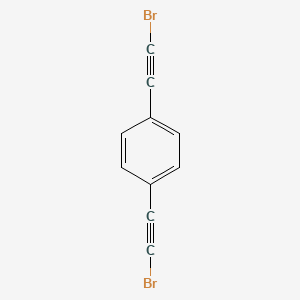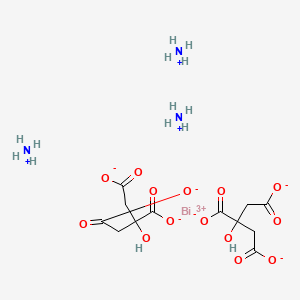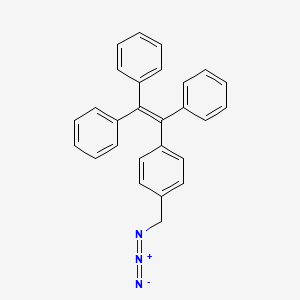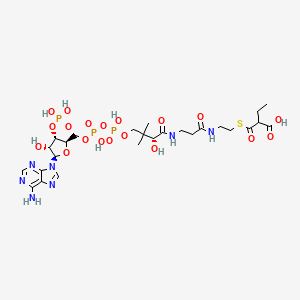
Ethylmalonyl coenzyme A
Descripción general
Descripción
Etilmalonil Coenzima A (sal de sodio) es un intermedio clave en la vía del etilmalonil-CoA para el metabolismo del carbono en ciertas bacterias, como Methylobacterium extorquens. Este compuesto juega un papel crucial en la conversión de fuentes de carbono en bloques de construcción celulares .
Métodos De Preparación
Etilmalonil Coenzima A (sal de sodio) se sintetiza a partir de crotonil-CoA mediante la enzima crotonil-CoA reductasa/carboxilasa. Este intermedio se modifica entonces por la etilmalonil-CoA mutasa para producir metilsuccinil-CoA . Los métodos de producción industrial implican el uso de estas enzimas en condiciones controladas para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Etilmalonil Coenzima A (sal de sodio) experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen nucleófilos y electrófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Etilmalonil Coenzima A (sal de sodio) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Juega un papel en el metabolismo del carbono de ciertas bacterias, lo que lo convierte en una herramienta valiosa para estudiar el crecimiento y el metabolismo bacteriano.
Medicina: Se utiliza en el desarrollo de antibióticos y otros productos farmacéuticos.
Industria: Se utiliza en la producción de bioplásticos y otros materiales biodegradables
Mecanismo De Acción
El mecanismo de acción de Etilmalonil Coenzima A (sal de sodio) implica su papel como intermedio en la vía del etilmalonil-CoA. Esta vía es esencial para la conversión de fuentes de carbono en bloques de construcción celulares. El compuesto interactúa con varias enzimas, incluyendo la crotonil-CoA reductasa/carboxilasa y la etilmalonil-CoA mutasa, para facilitar estas conversiones .
Comparación Con Compuestos Similares
Etilmalonil Coenzima A (sal de sodio) es único debido a su papel específico en la vía del etilmalonil-CoA. Compuestos similares incluyen:
(2R)- y (2S)-etilmalonil-CoA: Estos son isómeros estereoisómeros del etilmalonil-CoA.
(2S)-metilsuccinil-CoA: Este compuesto se produce a partir de etilmalonil-CoA por la etilmalonil-CoA mutasa.
Mesaconil-(C1)-CoA: Otro intermedio en la vía del etilmalonil-CoA.
(2R, 3S)-metilmalil-CoA: Un compuesto involucrado en la conversión de acetil-CoA a otros metabolitos precursores.
Propiedades
IUPAC Name |
2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13?,14-,17-,18-,19+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGZQVCBBBEZQE-MIZDRFBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N7O19P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346858 | |
| Record name | Ethylmalonyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6049-57-6 | |
| Record name | Ethylmalonyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)
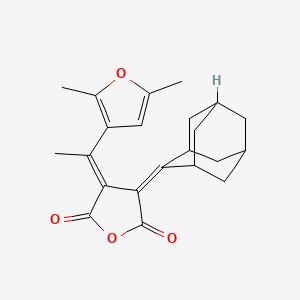
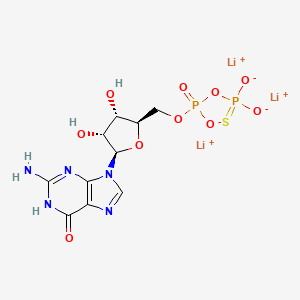


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)
